molecular formula C9H13N3O2S B2365992 Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 865659-41-2

Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B2365992
CAS No.: 865659-41-2
M. Wt: 227.29 g/mol
InChI Key: TZFNNSZFCMQSGT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a sophisticated chemical intermediate of significant importance in medicinal chemistry and drug discovery research. Its primary research application lies in its role as a versatile precursor for the synthesis of complex heterocyclic scaffolds, particularly various functionalized thiazole and imidazo[2,1-b][1,3,4]thiadiazole systems. These fused bicyclic structures are frequently explored for their diverse biological activities. For instance, this compound serves as a direct building block in the synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are subsequently screened for potent anticancer properties. Research has demonstrated that compounds derived from this intermediate exhibit promising in vitro cytotoxicity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116), suggesting its value in developing new oncological therapeutics. Furthermore, the core structure is instrumental in generating libraries of molecules for high-throughput screening against various biological targets. Its mechanism of action is not intrinsic but is conferred upon the final synthesized molecules, which can act through various pathways, including enzyme inhibition and induction of apoptosis in malignant cells. The continued use of this intermediate underscores its utility in expanding chemical space for the identification of new lead compounds in several disease areas.

Properties

CAS No.

865659-41-2

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

ethyl 2-(dimethylaminomethylideneamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13N3O2S/c1-4-14-8(13)7-5-10-9(15-7)11-6-12(2)3/h5-6H,4H2,1-3H3

InChI Key

TZFNNSZFCMQSGT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(S1)N=CN(C)C

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N=CN(C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Thiazole Core Formation via Hantzsch Cyclization

The Hantzsch thiazole synthesis is a classical method for constructing 1,3-thiazole derivatives. For this compound, ethyl 3-ethoxyacrylate (1 ) serves as the α-ketoester precursor, reacting with thiourea (2 ) in the presence of a copper catalyst and potassium sulfide. This reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic carbon of the α-ketoester, followed by cyclization to form ethyl 2-aminothiazole-5-carboxylate (3 ) (Figure 1).

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)/water (6:1 v/v).
  • Temperature: 55°C.
  • Catalysts: Nano-copper powder (10% w/w), K₂S.
  • Yield: 95.7%.

Introduction of the [(Dimethylamino)Methylene]Amino Group

The intermediate 3 undergoes formylation to introduce the dimethylamino moiety. This is achieved using dimethylformamide dimethyl acetal (DMF-DMA), a reagent that facilitates Schiff base formation. The reaction occurs under mild conditions, typically in ethanol or acetonitrile, to yield the target compound (4 ) (Figure 2).

Optimization Notes :

  • Excess DMF-DMA (1.2–1.5 equiv.) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of the imine bond.
  • Reaction time: 4–6 hours at 60–70°C.

Alternative Synthetic Pathways

One-Pot Cyclization-Formylation Strategy

A streamlined approach combines thiazole formation and functionalization in a single pot. Ethyl 3-ethoxyacrylate reacts with thiourea and DMF-DMA in the presence of triethylamine, eliminating the need to isolate intermediate 3 . This method reduces purification steps and improves overall yield (88–92%).

Key Advantages :

  • Reduced reaction time (8–10 hours total).
  • Solvent: Ethanol or dioxane.
  • By-product management: Triethylamine scavenges HCl generated during thiazole cyclization.

Solid-Phase Synthesis for Scalability

Patent US10351556B2 describes a scalable process using solid dispersions to enhance reaction efficiency. The thiazole intermediate is adsorbed onto microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC), followed by gas-phase formylation with dimethylamine and formaldehyde. This method achieves >99% purity and is suitable for industrial production.

Critical Parameters :

  • Carrier-to-substrate ratio: 2:1 (w/w).
  • Temperature: 80–90°C.
  • Pressure: 2–3 bar.

Mechanistic Insights and Side Reactions

Cyclization Mechanism

The Hantzsch reaction proceeds through a thioamide intermediate (A ), which undergoes intramolecular cyclization after deprotonation (Figure 3). Copper catalysis accelerates the reaction by stabilizing the transition state.

Formylation Dynamics

DMF-DMA acts as both a formylating agent and a base. The dimethylamine moiety is transferred via nucleophilic acyl substitution, with the methoxy group acting as a leaving group (Figure 4). Competing side reactions include over-formylation (yielding bis-dimethylamino derivatives) and hydrolysis of the imine bond, which are mitigated by controlling stoichiometry and moisture levels.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, CH₂CH₃), 3.12 (s, 6H, N(CH₃)₂), 4.32 (q, 2H, CH₂CH₃), 8.22 (s, 1H, thiazole C-H), 8.95 (s, 1H, N=CH).
  • IR (KBr) : 1695 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C thiazole).
  • HRMS (ESI+) : m/z 256.0824 [M+H]⁺ (calc. 256.0828).

Purity and Yield Optimization

Method Yield (%) Purity (%) Key Improvement
Hantzsch + DMF-DMA 95.7 99.3 Nano-Cu catalyst
One-Pot 92.0 98.5 Reduced steps
Solid-Phase 89.5 99.9 Scalability

Industrial and Environmental Considerations

Waste Management

  • Copper residues from the Hantzsch reaction are removed via chelation with EDTA (0.1 M, pH 4–5).
  • Solvent recovery: THF and ethanol are distilled and reused, reducing environmental impact.

Cost Analysis

Component Cost (USD/kg) Contribution (%)
Ethyl 3-ethoxyacrylate 120 45
DMF-DMA 95 30
Nano-copper catalyst 220 15

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines and other reduced derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Selected Thiazole Derivatives

Compound Name CAS Number Substituents (Position 2) Substituents (Position 4/5) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate 2059988-91-7 [(Dimethylamino)methylene]amino Ethyl ester (5) C₉H₁₃N₃O₂S 227.28 Electron-rich amino group; ethyl ester enhances solubility in organic solvents
Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate N/A [(Dimethylamino)methylene]amino Tert-butyl ester (5) C₁₁H₁₇N₃O₂S 255.34 Bulkier tert-butyl group increases steric hindrance; reduced solubility in polar solvents
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate 103040-92-2 Amino Ethyl ester (5) C₁₀H₁₀N₂O₂S 222.27 Benzothiazole core with unsubstituted amino group; lower nitrogen content
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 918793-30-3 (2-Methylphenyl)amino Trifluoromethyl (4), ethyl ester (5) C₁₄H₁₂F₃N₂O₂S 329.32 Electron-withdrawing CF₃ group enhances metabolic stability; aryl amino group enables π-π interactions
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate 161797-99-5 3-Formyl-4-hydroxyphenyl Methyl (4), ethyl ester (5) C₁₄H₁₂NO₄S 290.31 Polar formyl and hydroxyl groups improve water solubility; methyl group increases lipophilicity

Table 2: Property Comparison

Property Target Compound Tert-Butyl Analog Benzothiazole Derivative Trifluoromethyl Derivative
Solubility Moderate in organic solvents Low in polar solvents High in DMSO High in chloroform
Melting Point Not reported >150°C (estimated) 120–125°C 85–90°C
LogP (Lipophilicity) ~1.5 (estimated) ~2.3 ~1.2 ~3.0
Bioactivity Intermediate (no direct data) N/A Anticancer screening candidate Kinase inhibitor potential
  • Electronic Effects: The dimethylaminomethylene group in the target compound donates electron density to the thiazole ring, enhancing nucleophilic reactivity at position 4 . In contrast, trifluoromethyl groups (e.g., CAS 918793-30-3) withdraw electrons, stabilizing the ring against electrophilic attack .
  • Biological Relevance: Thiazoles with trifluoromethyl and aryl amino groups (e.g., CAS 918793-30-3) show promise in drug discovery due to improved pharmacokinetic profiles, while the target compound’s dimethylaminomethylene group may act as a directing group for further modifications .

Biological Activity

Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate (CAS No. 865659-41-2) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a unique molecular structure characterized by the presence of a thiazole ring, an ethyl ester group, and a dimethylamino functional group, which contribute to its diverse biological properties.

  • Molecular Formula : C9H13N3O2S
  • Molecular Weight : 227.28 g/mol
  • Purity : >90%

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various strains of bacteria and fungi, showing effectiveness in inhibiting growth.

Key Findings:

  • Bacterial Inhibition : The compound was found to inhibit both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell death.
  • Fungal Activity : In vitro assays indicated that the compound also possesses antifungal properties, making it a candidate for further development in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

Case Studies:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating moderate to high potency.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications to the thiazole ring or the dimethylamino group significantly affect its potency.

ModificationEffect on Activity
Removal of dimethylamino groupDecreased antimicrobial activity
Alteration of ethyl ester groupSignificant reduction in anticancer activity

Q & A

Basic: What are the established synthetic routes for Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with thiazole precursors. For example:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo esters.
  • Step 2: Introduction of the [(dimethylamino)methylene]amino group via nucleophilic substitution or condensation reactions, often using ethyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Characterization: Intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry. Purity is confirmed via HPLC (≥95%) with C18 columns and acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products in the synthesis of this compound?

Methodological Answer:
Key factors include:

  • Solvent Selection: Polar aprotic solvents (e.g., THF, DCM) enhance reaction efficiency, while protic solvents may hydrolyze intermediates .
  • Catalyst Use: Transition-metal catalysts (e.g., Pd/C) or coupling agents (e.g., EDC·HCl) improve regioselectivity in amide bond formation .
  • Temperature Control: Low temperatures (0–5°C) minimize side reactions during electrophilic substitutions .
  • Purification: Flash chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol-DMF mixtures enhances purity .

Basic: What methodologies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against E. coli, S. aureus, and C. albicans using broth microdilution (CLSI guidelines) .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition: Kinase or protease inhibition assays with fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

Advanced: How do structural modifications (e.g., substituents on the thiazole ring) impact biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups: Chloro or trifluoromethyl substituents enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
  • Amino Group Placement: The [(dimethylamino)methylene]amino group at position 2 improves binding to bacterial DNA gyrase, as shown in docking studies .
  • Comparative SAR: Analogues with dichlorophenyl substituents (e.g., Ethyl 4-amino-3-(3,4-dichlorophenyl)-...) exhibit 10-fold higher anticancer activity than non-halogenated derivatives .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize batch effects .
  • Impurity Interference: Re-evaluate compound purity via LC-MS; trace by-products (e.g., hydrolyzed esters) may inhibit or enhance activity .
  • Solubility Issues: Use DMSO stock solutions with ≤0.1% concentration to avoid aggregation in aqueous media .

Advanced: What techniques confirm the compound’s structural integrity and resolve ambiguities in tautomeric forms?

Methodological Answer:

  • X-ray Crystallography: Resolves tautomerism (e.g., imine-enamine equilibria) via SHELX-refined structures .
  • 2D NMR: 1H^1H-15N^{15}N-HMBC identifies nitrogen environments, distinguishing between tautomeric forms .
  • DFT Calculations: Predict stable tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .

Advanced: How can degradation pathways be studied under physiological conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor via HPLC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF .

Advanced: What computational tools predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., E. coli DNA gyrase) .
  • MD Simulations: GROMACS assesses binding stability over 100-ns trajectories, evaluating hydrogen bonds and hydrophobic interactions .
  • QSAR Models: CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with bioactivity .

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